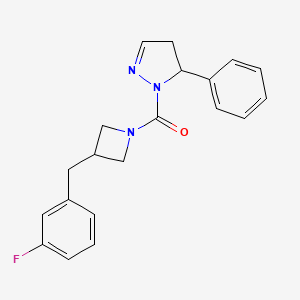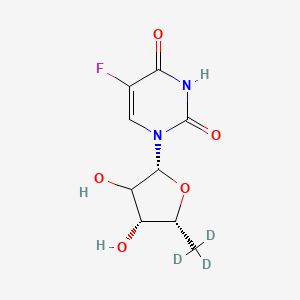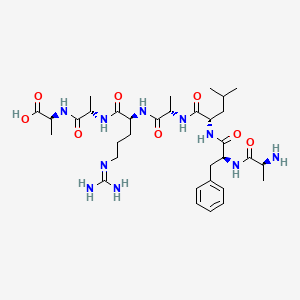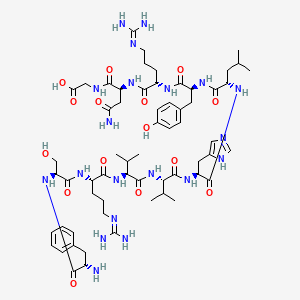
C-di-IMP (disodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclic di-inosine monophosphate disodium is a synthetic analog of bacterial second messengers such as cyclic diadenosine monophosphate and cyclic diguanosine monophosphate. It is known for its role as a stimulator of interferon genes (STING) agonist, which makes it significant in immunological research and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclic di-inosine monophosphate disodium is synthesized through a series of chemical reactions involving the cyclization of inosine monophosphate. The process typically involves the use of diadenylate cyclase enzymes to catalyze the formation of the cyclic structure from inosine monophosphate. The reaction conditions often require the presence of divalent metal ions such as magnesium or manganese to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of cyclic di-inosine monophosphate disodium involves large-scale fermentation processes using genetically engineered bacterial strains that overexpress the necessary enzymes. The product is then purified through a series of chromatographic techniques to achieve high purity levels suitable for research and medical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclic di-inosine monophosphate disodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, ammonia.
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cyclic di-inosine monophosphate disodium can lead to the formation of inosine monophosphate derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Cyclic di-inosine monophosphate disodium has a wide range of scientific research applications, including:
Mécanisme D'action
Cyclic di-inosine monophosphate disodium exerts its effects by binding to the STING receptor, which is a key component of the innate immune system. Upon binding, it activates the STING pathway, leading to the production of type I interferons and other cytokines. This activation triggers a cascade of immune responses that help in the detection and elimination of pathogens and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclic diadenosine monophosphate: Another STING agonist with similar immunostimulatory properties.
Cyclic diguanosine monophosphate: Known for its role in bacterial biofilm formation and virulence regulation.
Uniqueness
Cyclic di-inosine monophosphate disodium is unique due to its specific binding affinity to the STING receptor and its ability to induce a robust immune response. Unlike other cyclic dinucleotides, it has shown strong adjuvant properties when co-administered with antigens, making it a valuable tool in vaccine development and immunotherapy research .
Propriétés
Formule moléculaire |
C20H20N8Na2O14P2 |
|---|---|
Poids moléculaire |
704.3 g/mol |
Nom IUPAC |
disodium;9-[(1S,6R,8R,9R,10S,15R,17R,18R)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H22N8O14P2.2Na/c29-11-13-7(39-19(11)27-5-25-9-15(27)21-3-23-17(9)31)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)30)28-6-26-10-16(28)22-4-24-18(10)32;;/h3-8,11-14,19-20,29-30H,1-2H2,(H,33,34)(H,35,36)(H,21,23,31)(H,22,24,32);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
Clé InChI |
JBHJGFWGJASJST-VEQUCWRQSA-L |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=CNC7=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


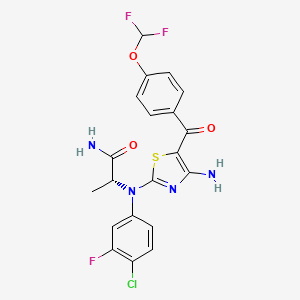
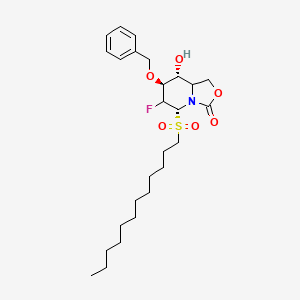
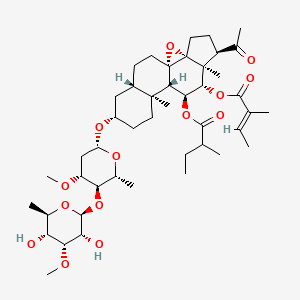
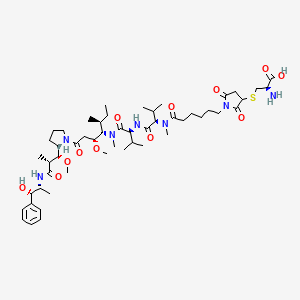
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
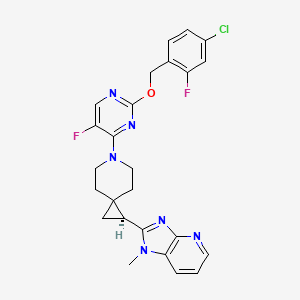
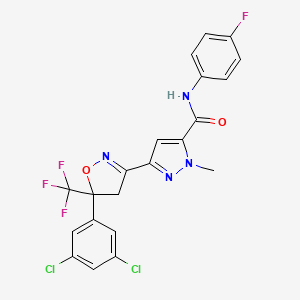
![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)
![(2S,4R)-1-[(2S)-2-[4-[4-[[3-fluoro-2-[6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-2-oxopyrido[2,3-d]pyrimidin-7-yl]phenoxy]methyl]piperidin-1-yl]butanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12385360.png)
